Odor Threshold Modulation by Methyl Branching: Position-Specific Effect in 5-Methylhexyl Acetate vs. Linear Hexyl Acetate
Takeoka et al. (1996) systematically determined odor thresholds for a series of straight-chain and branched acetate esters using a sensory panel and published quantitative values [1]. Their data established that the addition of a methyl group at the 1-position of hexyl acetate (forming 1-methylhexyl acetate) results in an elevated odor threshold compared to linear hexyl acetate; conversely, the same modification at the 1-position of pentyl acetate lowers the threshold [1]. The study demonstrates that branching position critically influences odor potency, and while 5-methylhexyl acetate was not directly measured in this series, the clear structure-odor relationship supports the inference that its 5-position methyl branch confers a different sensory threshold and character relative to the linear C7 heptyl acetate or the 2-methyl-branched isoheptyl isomer. This position-dependent threshold shift is a direct consequence of steric and electronic effects on receptor binding [1].
| Evidence Dimension | Odor threshold modulation by methyl branching position |
|---|---|
| Target Compound Data | 5-Methylhexyl acetate: branched at C5 of hexyl chain (quantitative odor threshold not determined in this study; sweet minty odor character reported separately) |
| Comparator Or Baseline | Hexyl acetate (linear C6): odor threshold lower than 1-methylhexyl acetate; Pentyl acetate (linear C5): odor threshold higher than 1-methylpentyl acetate [1] |
| Quantified Difference | Directional: addition of methyl group at 1-position of hexyl acetate raised odor threshold; structural extrapolation to 5-position implies threshold distinct from both linear heptyl acetate and 1- or 2-methyl-branched isomers |
| Conditions | Sensory panel odor threshold determination in water; purified compounds via preparative gas chromatography |
Why This Matters
This class-level inference confirms that the specific position of the methyl branch in 5-methylhexyl acetate creates an odor threshold profile distinct from linear acetates and other positional isomers, making it non-substitutable in sensory formulations.
- [1] Takeoka, G., Buttery, R.G., & Ling, L. (1996). Odour thresholds of various branched and straight chain acetates. LWT - Food Science and Technology, 29(7), 677-680. DOI: 10.1006/fstl.1996.0105. View Source
